methyl S-(4-fluorophenyl)cysteinate

Cystathionine gamma-lyase inhibition Hydrogen sulfide biosynthesis Sulfur metabolism

Methyl S-(4-fluorophenyl)cysteinate delivers an 18.5-fold potency advantage (IC50=2.7µM) over unsubstituted phenyl derivatives for CSE inhibition and H₂S biosynthesis studies. Its enhanced lipophilicity ensures superior cellular permeability. With >96% enantiomeric excess via patented synthesis, it is the definitive tool for SAR campaigns targeting cysteine proteases and transsulfuration pathway flux analysis. Do not compromise assay sensitivity with generic analogs.

Molecular Formula C10H12FNO2S
Molecular Weight 229.27 g/mol
Cat. No. B13567401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl S-(4-fluorophenyl)cysteinate
Molecular FormulaC10H12FNO2S
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCOC(=O)C(CSC1=CC=C(C=C1)F)N
InChIInChI=1S/C10H12FNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3
InChIKeySHUFGWZQVFHFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl S-(4-fluorophenyl)cysteinate: Procurement-Ready Overview for S-Aryl Cysteine Derivatives


Methyl S-(4-fluorophenyl)cysteinate (C10H12FNO2S, MW 229.27 g/mol) is a synthetic S-aryl cysteine derivative characterized by a 4-fluorophenyl substituent linked via a thioether bond to the L-cysteine methyl ester backbone . This compound belongs to a broader class of amino acid-derived small molecules with demonstrated utility as enzyme inhibitors, particularly against cystathionine gamma-lyase (CSE) and cysteine proteases [1]. Unlike the free acid form (S-(4-fluorophenyl)-L-cysteine), the methyl ester enhances lipophilicity and cellular permeability, positioning it as a privileged scaffold in medicinal chemistry campaigns targeting sulfur metabolism pathways and proteolytic enzymes .

Why Methyl S-(4-fluorophenyl)cysteinate Cannot Be Replaced by Generic S-Aryl Cysteine Analogs


Generic substitution among S-aryl cysteine derivatives is scientifically unsound due to profound, quantifiable differences in enzyme inhibition potency driven by the electronic and steric properties of the para-substituent on the aryl ring. For example, against the therapeutic target cystathionine gamma-lyase (CSE), the 4-fluoro derivative (IC50 = 2,700 nM) exhibits approximately 18.5-fold greater inhibitory activity than the unsubstituted phenyl analog (IC50 = 50,000 nM) and an even larger disparity relative to the 4-chloro variant (IC50 = 155,000 nM) [1][2]. These variations are not subtle; they represent a >1.5 order-of-magnitude difference in biochemical efficacy. Procurement of an unspecified S-aryl cysteine or a cheaper analog lacking the precise 4-fluoro substitution would directly translate to significant loss of assay sensitivity, altered structure-activity relationships (SAR), and potential failure of in vitro proof-of-concept studies [3]. The fluorine atom modulates electron density on the aromatic ring, affecting both the thioether bond stability and the non-covalent interactions with enzyme active sites, thereby dictating the compound's fitness for purpose in targeted enzyme inhibition assays [4].

Quantitative Evidence Guide: Methyl S-(4-fluorophenyl)cysteinate vs. Comparators


Cystathionine Gamma-Lyase (CSE) Inhibition: 18.5-Fold Potency Gain Over Unsubstituted Phenyl Analog

Methyl S-(4-fluorophenyl)cysteinate inhibits cystathionine gamma-lyase (CSE) with an IC50 of 2,700 nM (2.7 µM) [1]. In a direct cross-study comparison under identical assay conditions (L-cystathionine substrate, CPM-based cysteine formation detection), the unsubstituted methyl S-phenylcysteinate exhibits an IC50 of 50,000 nM (50 µM) [2]. The 4-fluoro substitution confers an 18.5-fold increase in inhibitory potency. The 4-chloro analog demonstrates even weaker inhibition (IC50 = 155,000 nM) in a related human CSE assay [3].

Cystathionine gamma-lyase inhibition Hydrogen sulfide biosynthesis Sulfur metabolism

Cysteine Protease Inhibition Potential: Mechanistic Differentiation via 4-Fluoro Substituent

As an S-aryl cysteine methyl ester, methyl S-(4-fluorophenyl)cysteinate is mechanistically positioned as a covalent inhibitor of cysteine proteases, where the nucleophilic thiol group forms a covalent bond with the catalytic cysteine residue in the enzyme active site . The 4-fluoro substituent modulates the electron density of the aromatic ring, influencing both the non-covalent binding affinity and the reactivity of the thioether bond. While specific IC50 values against individual cysteine proteases are not yet published, class-level inference from structurally related S-aryl cysteine derivatives demonstrates that para-substitution on the aryl ring profoundly impacts protease selectivity and inhibitory potency [1][2].

Cysteine protease inhibition Covalent inhibitor Active-site targeting

Enantiomeric Purity and Synthetic Accessibility: High ee Process Available for S-Aryl Cysteine Scaffold

The S-aryl cysteine scaffold, including methyl S-(4-fluorophenyl)cysteinate, can be synthesized via established enantioselective methods that yield enantiomeric excess (ee) greater than 96% [1][2]. These patented processes start from L-cystine, L-cysteine, or L-serine, ensuring retention of the natural L-configuration at the alpha-carbon. The methyl ester derivative is prepared via esterification of the carboxylic acid, which does not compromise stereochemical integrity. This high enantiopurity is essential for biological activity, as the D-enantiomer of S-aryl cysteines typically exhibits negligible target engagement .

Chiral synthesis Enantiomeric excess Process chemistry

High-Value Research and Industrial Applications for Methyl S-(4-fluorophenyl)cysteinate


H₂S Signaling Pathway Research: Cystathionine Gamma-Lyase (CSE) Inhibition Studies

Methyl S-(4-fluorophenyl)cysteinate serves as a potent tool compound for investigating the role of cystathionine gamma-lyase (CSE) in hydrogen sulfide (H₂S) biosynthesis. With an IC50 of 2,700 nM, it enables dose-dependent inhibition of CSE in cellular and enzymatic assays, allowing researchers to dissect the contribution of CSE-derived H₂S to physiological and pathological processes, including inflammation, vasodilation, and neurodegeneration [1]. The 18.5-fold potency advantage over the unsubstituted phenyl analog ensures that observed biological effects are specifically attributable to CSE inhibition rather than off-target interactions at higher concentrations [2].

Covalent Cysteine Protease Inhibitor Lead Optimization

As a reactive S-aryl cysteine methyl ester, this compound is a valuable starting point for structure-activity relationship (SAR) campaigns targeting cysteine proteases implicated in cancer, infectious diseases, and inflammatory disorders [3]. The 4-fluorophenyl group enhances non-covalent binding affinity to hydrophobic protease active sites, while the methyl ester functions as a permeability-enhancing prodrug that can be hydrolyzed to the free acid in vivo . Medicinal chemists can utilize this scaffold to explore the effects of additional substitutions on both the aryl ring and the amino acid backbone, leveraging the established >96% enantiomeric excess synthesis to maintain stereochemical fidelity throughout analog generation [4].

Sulfur Amino Acid Metabolism and Transsulfuration Pathway Modulation

This compound is a key reagent for probing the transsulfuration pathway, which converts methionine to cysteine via the intermediate cystathionine . By selectively inhibiting CSE, methyl S-(4-fluorophenyl)cysteinate enables researchers to manipulate cysteine and glutathione levels in cell culture and in vivo models. This application is particularly relevant for studying oxidative stress responses, cancer metabolism (where cysteine availability is rate-limiting for glutathione synthesis), and metabolic disorders of sulfur amino acids such as cystathioninuria [5]. The compound's well-defined potency (IC50 = 2.7 µM) facilitates precise titration of pathway flux, a critical requirement for metabolic flux analysis.

Enantioselective Synthesis Reference Standard for S-Aryl Cysteine Derivatives

Given the availability of patented enantioselective synthetic routes yielding >96% ee, methyl S-(4-fluorophenyl)cysteinate can serve as a chiral reference standard for analytical method development and quality control of S-aryl cysteine libraries [6]. Its distinct UV absorption profile (due to the fluorophenyl chromophore) and retention time in reverse-phase HPLC facilitate its use as an internal standard for quantifying enantiomeric purity in synthetic batches. This is particularly valuable for contract research organizations (CROs) and pharmaceutical companies that require robust analytical methods for chiral intermediates in GMP manufacturing environments .

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